molecular formula C13H15N3OS B6434771 N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2548998-99-6

N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B6434771
CAS No.: 2548998-99-6
M. Wt: 261.34 g/mol
InChI Key: ASJKRNJZOGCRLD-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a compound belonging to the class of 2-aminopyrimidine derivatives. These compounds are known for their diverse biological activities, including antitrypanosomal and antiplasmodial properties

Preparation Methods

The synthesis of N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps starting from acyclic starting materials. The general synthetic route includes the following steps :

    Formation of Benzylidene Acetones: This step involves the condensation of appropriate aldehydes with acetones.

    Reaction with Ammonium Thiocyanates: The benzylidene acetones are then reacted with ammonium thiocyanates to form intermediate compounds.

    Ring Closure and Aromatization: The intermediates undergo ring closure and aromatization to form the pyrimidine ring.

    S-Methylation: The resulting compounds are subjected to S-methylation to introduce the methylsulfanyl group.

    Formation of Guanidines: Finally, the compounds are reacted with suitable amines to form the desired this compound.

Chemical Reactions Analysis

N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the pyrimidine ring.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using suitable reagents.

    Amination: The compound can undergo amination reactions to introduce additional amino groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of protozoan parasites by interfering with their metabolic processes. It targets enzymes and proteins essential for the survival and replication of the parasites, leading to their death .

Comparison with Similar Compounds

N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine can be compared with other 2-aminopyrimidine derivatives, such as:

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-17-11-5-3-10(4-6-11)9-15-12-7-8-14-13(16-12)18-2/h3-8H,9H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJKRNJZOGCRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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